molecular formula C18H21FN4O B2456231 2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide CAS No. 1797968-65-0

2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide

Cat. No.: B2456231
CAS No.: 1797968-65-0
M. Wt: 328.391
InChI Key: NMMYUHWSXPRJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Compounds with structural components similar to "2-(4-fluorophenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide" have been synthesized and characterized, revealing insights into their chemical structures and properties. For example, novel pyrimidine and piperidine derivatives have been synthesized, highlighting the versatility of these structural motifs in chemical synthesis and the potential for developing compounds with tailored properties (Klimova et al., 2013).

Antimicrobial and Antituberculosis Activity

  • Research into related compounds has shown potential antimicrobial and antituberculosis activity. The synthesis and evaluation of spiro-piperidin-4-ones, for example, have demonstrated significant activity against Mycobacterium tuberculosis, suggesting the potential for these compounds in treating infectious diseases (Kumar et al., 2008).

Anticancer Activity

  • Some derivatives have been evaluated for their anticancer activity, with specific compounds showing efficacy against lung cancer cell lines. This indicates the potential utility of structurally related compounds in oncology, particularly in developing novel treatments for cancer (Hammam et al., 2005).

Drug Development and Molecular Imaging

  • The development and radiosynthesis of selective radioligands for imaging translocator proteins with PET have involved compounds with similar structural features, indicating the role of such compounds in advancing diagnostic imaging and potentially aiding in drug development processes (Dollé et al., 2008).

Metabolic Studies

  • Studies on the metabolism of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients have provided insights into the metabolic pathways of these compounds, highlighting their potential therapeutic applications and the importance of understanding their pharmacokinetics (Gong et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By targeting these receptors, the compound can effectively alleviate these symptoms.

Mode of Action

This compound acts as a Histamine H1 receptor antagonist . It binds to these receptors and blocks the action of histamine, a substance in the body that causes allergic symptoms. This results in a reduction of the allergic response.

Result of Action

The result of the compound’s action is a reduction in allergic symptoms . By blocking the action of histamine on H1 receptors, it can alleviate symptoms such as itching, inflammation, and bronchoconstriction . This makes it an effective treatment for conditions like urticaria (hives), seasonal allergic rhinitis (hay fever), and perennial allergic rhinitis.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMYUHWSXPRJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.